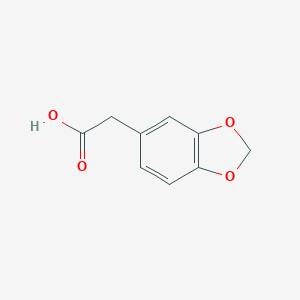

3,4-(Methylenedioxy)phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVLMCWNGKLROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182792 | |

| Record name | Benzo-1,3-dioxole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2861-28-1 | |

| Record name | 1,3-Benzodioxole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2861-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo-1,3-dioxole-5-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002861281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole-5-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo-1,3-dioxole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-1,3-dioxole-5-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Homopiperonylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V73F6586V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of Homopiperonylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of homopiperonylic acid, also known as 3,4-(Methylenedioxy)phenylacetic acid. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Physical and Chemical Properties

Homopiperonylic acid is a white to pale yellow micro-crystalline powder.[1] The quantitative physical and chemical data for homopiperonylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C9H8O4 | [1][2][3] |

| Molecular Weight | 180.16 g/mol | [1][2][4] |

| Melting Point | 125-129 °C | [1][5][6] |

| Boiling Point | 272.96 °C (estimate) | [1][5] |

| pKa | 4.31 ± 0.10 (Predicted) | [1][5] |

| Solubility | Partly soluble in water; Soluble in ethanol and methanol; Slightly soluble in DMSO. | [1][3][5] |

| Appearance | Micro-Crystalline Powder, Beige to pale yellow | [1] |

| CAS Number | 2861-28-1 | [1][2][3] |

| InChI Key | ODVLMCWNGKLROU-UHFFFAOYSA-N | [1][3] |

| SMILES | OC(=O)Cc1ccc2OCOc2c1 | [6] |

Experimental Protocols

While specific experimental procedures for determining the physical characteristics of homopiperonylic acid are not detailed in the provided search results, standard laboratory methodologies would be employed. Below are generalized protocols for key physical property measurements.

1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid homopiperonylic acid transitions to a liquid.

-

Methodology:

-

A small, dry sample of homopiperonylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

2. Solubility Assessment

-

Objective: To qualitatively or quantitatively determine the solubility of homopiperonylic acid in various solvents.

-

Methodology:

-

A small, measured amount of homopiperonylic acid is added to a test tube.

-

A measured volume of the solvent (e.g., water, ethanol, DMSO) is added.

-

The mixture is agitated (e.g., by vortexing) for a set period.

-

The solution is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, more solute can be added until saturation is reached to determine the approximate solubility.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure of homopiperonylic acid by analyzing the magnetic properties of its atomic nuclei.

-

Methodology:

-

A small amount of homopiperonylic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired. The chemical shifts, integrations, and coupling patterns provide information about the structure of the molecule.[7]

-

4. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in homopiperonylic acid by measuring the absorption of infrared radiation.

-

Methodology:

-

A small amount of dry homopiperonylic acid is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull in Nujol or as a thin film.

-

The sample is placed in the IR spectrometer.

-

The IR spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. For homopiperonylic acid, characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches, would be expected.

-

Visualizations

Workflow for Physical Characterization of a Chemical Compound

The following diagram illustrates a general workflow for the physical and chemical characterization of a compound like homopiperonylic acid.

Caption: Workflow for the Physical Characterization of a Chemical Compound.

Generic Ligand-Activated Signaling Pathway

While no specific signaling pathways involving homopiperonylic acid were identified in the search results, a related compound, piperonylic acid, has been shown to activate the EGFR signaling pathway.[8] The following diagram illustrates a generic signaling pathway that can be activated by a ligand binding to a receptor.

Caption: Generic Ligand-Activated Signaling Pathway.

References

- 1. This compound | 2861-28-1 [chemicalbook.com]

- 2. This compound - 1,3-Benzodioxole-5-acetic acid [sigmaaldrich.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound - 1,3-Benzodioxole-5-acetic acid [b2b.sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound 98 2861-28-1 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to 1,3-Benzodioxole-5-acetic Acid: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodioxole-5-acetic acid, also known as homopiperonylic acid or 3,4-methylenedioxyphenylacetic acid, is a valuable synthetic intermediate in the pharmaceutical and chemical industries. Its core 1,3-benzodioxole structure is found in numerous natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the historical context of the 1,3-benzodioxole moiety and details various synthetic pathways to 1,3-Benzodioxole-5-acetic acid, complete with experimental protocols and comparative quantitative data.

Historical Context: The Emergence of the 1,3-Benzodioxole Moiety

The discovery of 1,3-Benzodioxole-5-acetic acid is intrinsically linked to the structural elucidation of related natural products in the late 19th century. The foundational 1,3-benzodioxole ring system was identified through the study of compounds isolated from essential oils.

Key milestones in the history of the 1,3-benzodioxole core structure include:

-

1871: The basic structure of piperonylic acid was determined by the German chemist Wilhelm Rudolph Fittig and his American student Ira Remsen.[1]

-

1885: Dutch chemist Johann Frederik Eijkman, while investigating shikimol from Japanese star anise, found that its oxidation yielded piperonylic acid, leading him to deduce the correct basic structure for shikimol. He also proposed that shikimol and safrole, with similar properties and the same empirical formula, were likely identical.[1]

-

1886: Theodor Poleck demonstrated that the oxidation of safrole, a primary constituent of sassafras oil, also produced piperonylic acid, confirming the identity of shikimol and safrole.[1]

Synthetic Pathways to 1,3-Benzodioxole-5-acetic Acid

Several synthetic routes to 1,3-Benzodioxole-5-acetic acid have been established, starting from various precursors. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and economic considerations. The following sections detail the most common and effective synthetic strategies.

Synthesis from Piperonal

A widely utilized method involves a two-step synthesis starting from piperonal (heliotropin or 1,3-benzodioxole-5-carbaldehyde). This process first reduces the aldehyde to an alcohol, which is then converted to the target acetic acid.

Experimental Protocol: Two-Step Synthesis from Piperonal [1]

Step 1: Preparation of 3,4-Methylenedioxyphenethyl Alcohol

-

In a three-neck flask equipped with a temperature controller, add 50 ml of piperonal.

-

Under ice bath conditions, slowly drip in 45-50 ml of concentrated sulfuric acid.

-

Subsequently, slowly add 60-75 ml of a 50% acetic acid solution while maintaining the temperature between -6 and 0°C.

-

Allow the reaction to proceed for 7-9 hours at this temperature.

-

After the reaction is complete, add 500-600 ml of water and stir at room temperature for 1-2 hours.

-

Filter the resulting solid and dry to obtain 3,4-methylenedioxyphenethyl alcohol.

Step 2: Preparation of 1,3-Benzodioxole-5-acetic Acid

-

In a three-neck flask, combine 50 g of the 3,4-methylenedioxyphenethyl alcohol produced in Step 1, 9-10 g of sodium iodide, 26-28 ml of phosphoric acid, and 1.9-2.0 ml of methylsulfonic acid.

-

Heat the reaction mixture to 90-95°C for 5-6 hours.

-

Upon completion, add 500-600 ml of water to precipitate the product as a white solid.

-

Filter the solid to obtain 1,3-Benzodioxole-5-acetic acid.

Synthesis via Hydrolysis of 1,3-Benzodioxole-5-acetic Acid Methyl Ester

This method provides a high-yield conversion of the corresponding methyl ester to the carboxylic acid through base-catalyzed hydrolysis.

Experimental Protocol: Hydrolysis of Methyl Ester [2]

-

Prepare a mixture of 1 g (5.15 mmol) of 1,3-benzodioxole-5-acetic acid methyl ester in 2 mL of methanol and 10 mL of 20% aqueous potassium hydroxide.

-

Heat the mixture at reflux for approximately 3 hours.

-

After cooling, remove the methanol by evaporation.

-

Acidify the remaining aqueous solution to a pH of 1 with 5% aqueous hydrochloric acid.

-

Perform a standard extractive workup to isolate the final product.

Synthesis from 3,4-Dihydroxyphenylacetic Acid

Another synthetic approach involves the methylenation of 3,4-dihydroxyphenylacetic acid. This reaction introduces the methylene bridge to form the characteristic dioxole ring of the 1,3-benzodioxole system. Common methylenating agents include dihalomethanes such as diiodomethane or dichloromethane in the presence of a base.

Conceptual Experimental Protocol: Methylenation of 3,4-Dihydroxyphenylacetic Acid

-

Dissolve 3,4-dihydroxyphenylacetic acid in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Add a base, such as potassium carbonate or cesium carbonate, to the solution.

-

Introduce a methylenating agent, for example, diiodomethane or dichloromethane.

-

Heat the reaction mixture to facilitate the formation of the methylenedioxy bridge.

-

Upon reaction completion, perform an aqueous workup and extraction to isolate the product.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis from Piperonyl Cyanide

The hydrolysis of piperonyl cyanide (3,4-(methylenedioxy)phenylacetonitrile) offers a direct route to 1,3-Benzodioxole-5-acetic acid. This transformation can be achieved under either acidic or basic conditions.

General Experimental Protocol: Hydrolysis of Piperonyl Cyanide

Acid-Catalyzed Hydrolysis:

-

In a round-bottom flask fitted with a reflux condenser, mix piperonyl cyanide with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete, which can be monitored by techniques like TLC.

-

Cool the reaction mixture and pour it into cold water to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and purify by recrystallization.

Base-Catalyzed Hydrolysis:

-

Reflux piperonyl cyanide with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

After the initial hydrolysis to the carboxylate salt, acidify the reaction mixture with a strong acid to precipitate the free carboxylic acid.

-

Isolate and purify the product as described for the acid-catalyzed method.

Quantitative Data Summary

The following table summarizes the reported yields for the different synthetic pathways to 1,3-Benzodioxole-5-acetic acid.

| Starting Material | Synthetic Method | Reported Yield (%) | Reference |

| Piperonal | Two-step (reduction then conversion) | 81-88 (overall) | [1] |

| 1,3-Benzodioxole-5-acetic acid methyl ester | Basic Hydrolysis | 99 | [2] |

| 3,4-Dihydroxyphenylacetic Acid | Methylenation | Data not available | - |

| Piperonyl Cyanide | Hydrolysis | Data not available | - |

Diagrams of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Caption: Two-step synthesis of 1,3-Benzodioxole-5-acetic acid from piperonal.

References

Spectroscopic Profile of 3,4-(Methylenedioxy)phenylacetic Acid: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 3,4-(Methylenedioxy)phenylacetic acid (also known as Homopiperonylic acid), a significant intermediate in the pharmaceutical industry.[1] The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.78-6.70 | m | 3H | Ar-H |

| 5.94 | s | 2H | O-CH ₂-O |

| 3.57 | s | 2H | Ar-CH ₂-COOH |

Data sourced from ChemicalBook and other synthetic protocols.[2][3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments were not detailed in the initial search, a representative spectrum is available for reference. The expected chemical shifts are in the regions of:

| Chemical Shift (δ) ppm (Expected) | Assignment |

| ~178 | C =O (Carboxylic Acid) |

| ~148 | Ar-C -O (adjacent to OCH₂O) |

| ~146 | Ar-C -O (adjacent to OCH₂O) |

| ~127 | Ar-C (quaternary) |

| ~122 | Ar-C H |

| ~109 | Ar-C H |

| ~108 | Ar-C H |

| ~101 | O-C H₂-O |

| ~41 | Ar-C H₂-COOH |

Further analysis of the available ¹³C NMR spectrum is recommended for precise peak assignments.[4]

Infrared (IR) Spectroscopy

Sample Preparation: KBr disc or nujol mull[5]

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3400-2500 | O-H stretch (broad, carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch |

| ~1040 | =C-O-C stretch (cyclic ether) |

| ~930 | O-C-O stretch (methylenedioxy group) |

Characteristic absorptions for the carboxylic acid and the methylenedioxy-substituted benzene ring are prominent.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 180.16 | [M]⁺ Molecular Ion (Calculated Molecular Weight)[5][6][7][8] |

| 179 | [M-H]⁻ (Observed in LC-MS, negative ion mode)[3] |

| 135 | [M - COOH]⁺ (Loss of carboxylic acid group) |

The fragmentation pattern is consistent with the structure of this compound.

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented above.

General Sample Preparation

The compound this compound is typically a white to pale brown crystalline powder.[9] It is partly soluble in water and soluble in ethanol and methanol.[10][11] For spectroscopic analysis, high-purity material (≥98%) should be used.[8][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks and determine their multiplicities (e.g., singlet, multiplet).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

-

Set the spectral width to cover the range of approximately 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used, such as a Liquid Chromatography-Mass Spectrometer (LC-MS) or a direct infusion system with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion ([M]⁺ or [M+H]⁺) and other relevant fragments like [M-H]⁻.

-

Analyze the resulting spectrum for the molecular weight and characteristic fragmentation patterns.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized chemical compound like this compound.

Workflow for the synthesis, purification, and spectroscopic confirmation of a chemical entity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound(2861-28-1) 1H NMR [m.chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound(2861-28-1) 13C NMR [m.chemicalbook.com]

- 5. This compound(2861-28-1) IR Spectrum [chemicalbook.com]

- 6. This compound(2861-28-1) MS spectrum [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 3,4-(メチレンジオキシ)フェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. This compound | 2861-28-1 [chemicalbook.com]

- 11. This compound, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the NMR Spectrum Analysis of Homopiperonylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Homopiperonylic Acid, also known as 3-(1,3-benzodioxol-5-yl)propanoic acid. This document outlines the predicted ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for spectrum acquisition, and a structural correlation of the spectral data.

Predicted NMR Spectral Data

Due to the limited availability of public, experimentally derived NMR data for Homopiperonylic Acid, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift libraries and algorithms, providing a reliable reference for spectral analysis.

Predicted ¹H NMR Data

| Atom Number | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| 8 | ~11-12 | Singlet, broad | - | 1H |

| 6 | 6.74 | Doublet | 7.9 | 1H |

| 2 | 6.71 | Singlet | - | 1H |

| 5 | 6.61 | Doublet | 7.9 | 1H |

| 10 | 5.93 | Singlet | - | 2H |

| 1 | 2.86 | Triplet | 7.6 | 2H |

| 2 | 2.60 | Triplet | 7.6 | 2H |

Predicted ¹³C NMR Data

| Atom Number | Chemical Shift (δ) (ppm) |

| 9 | ~179 |

| 4 | ~148 |

| 7 | ~146 |

| 3 | ~132 |

| 5 | ~122 |

| 1 | ~109 |

| 6 | ~108 |

| 10 | ~101 |

| 8 | ~36 |

| 7 | ~30 |

Structural and Spectral Correlation

The chemical structure of Homopiperonylic Acid with atom numbering corresponding to the NMR data tables is presented below. This allows for a direct correlation between the chemical environment of each nucleus and its corresponding spectral signal.

Caption: Chemical structure of Homopiperonylic Acid with atom numbering.

Experimental Protocol for NMR Spectrum Acquisition

This section details a standard operating procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid organic compound like Homopiperonylic Acid.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of Homopiperonylic Acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrument Parameters (Typical for a 400 MHz Spectrometer)

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3,4-(Methylenedioxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 3,4-(Methylenedioxy)phenylacetic acid (MDPA), a compound of significant interest in various scientific domains. By elucidating its fragmentation pathways, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous identification and characterization of this molecule and its derivatives.

Core Fragmentation Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragmentation, providing a unique fingerprint for its identification. The principal ions observed are summarized in the table below. The molecular formula of this compound is C₉H₈O₄, with a molecular weight of 180.16 g/mol .[1]

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 180 | [M]⁺• (Molecular Ion) | 45 |

| 135 | [M - COOH]⁺ | 100 (Base Peak) |

| 105 | [C₇H₅O]⁺ | 20 |

| 77 | [C₆H₅]⁺ | 25 |

Note: Relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

Elucidation of Fragmentation Pathways

The fragmentation of this compound under electron ionization follows logical pathways characteristic of carboxylic acids and aromatic compounds. The primary fragmentation events are detailed below and visualized in the accompanying diagrams.

A key fragmentation pathway for carboxylic acids involves the loss of the carboxyl group (-COOH) as a radical, which accounts for the formation of the base peak at m/z 135.[2] Aromatic compounds often exhibit a prominent molecular ion, and subsequent fragmentation of the benzene ring can lead to characteristic ions.[3]

Experimental Protocols

The mass spectral data for this compound can be reliably obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A generalized experimental workflow is outlined below.

A typical protocol would involve the following steps:

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a high-purity volatile solvent such as methanol or acetonitrile.

-

For improved volatility and chromatographic peak shape, derivatization may be employed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to its trimethylsilyl (TMS) ester.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: An initial temperature of around 100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for several minutes.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: Typically maintained between 200 °C and 250 °C.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Scan Range: A mass-to-charge ratio (m/z) scan range of approximately 40-450 amu is suitable to capture the molecular ion and key fragments.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and methodologies can be adapted and optimized for specific research and analytical applications, aiding in the confident identification and characterization of this important compound.

References

Infrared spectroscopy of 1,3-Benzodioxole-5-acetic acid

An In-depth Technical Guide to the Infrared Spectroscopy of 1,3-Benzodioxole-5-acetic acid

Introduction

1,3-Benzodioxole-5-acetic acid, also known as homopiperonylic acid or 3,4-methylenedioxyphenylacetic acid, is a chemical compound of significant interest in the synthesis of various pharmaceutical and chemical products.[1] Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. Infrared (IR) spectroscopy is a powerful and widely used analytical technique for the identification and structural elucidation of organic compounds. This guide provides a detailed overview of the infrared spectroscopic analysis of 1,3-Benzodioxole-5-acetic acid, tailored for researchers, scientists, and professionals in drug development.

Principle of Infrared Spectroscopy

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule.[2] When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending modes, correspond to the energy of the absorbed radiation. The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (typically in cm⁻¹), which serves as a unique "fingerprint" for the molecule. By analyzing the absorption bands in the spectrum, it is possible to identify the functional groups present in the compound.[2][3]

Predicted Infrared Spectrum of 1,3-Benzodioxole-5-acetic acid

The infrared spectrum of 1,3-Benzodioxole-5-acetic acid is characterized by the vibrational modes of its key functional groups: the carboxylic acid, the 1,3-benzodioxole ring system, and the acetic acid side chain. The precise positions of the absorption bands can be influenced by factors such as intermolecular hydrogen bonding, particularly due to the carboxylic acid dimer formation.

The following table summarizes the expected characteristic IR absorption bands for 1,3-Benzodioxole-5-acetic acid based on established group frequencies and data from structurally similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3400 - 2400 | Broad, Strong | O-H stretch (of the carboxylic acid, H-bonded)[2][4] |

| ~3030 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch (of -CH₂- and -OCH₂O-) |

| ~1700 | Strong | C=O stretch (of the carboxylic acid dimer)[5] |

| 1610 - 1580 | Medium | Aromatic C=C ring stretching[4] |

| ~1490 | Medium | Aromatic C=C ring stretching |

| ~1440 | Medium | -CH₂- scissoring (bending) |

| ~1420 | Medium-Broad | C-O-H in-plane bend (coupled with C-O stretch) |

| ~1250 | Strong | Asymmetric =C-O-C stretch (of the dioxole ring)[4] |

| ~1035 | Strong | Symmetric =C-O-C stretch (of the dioxole ring)[4] |

| ~930 | Medium-Broad | O-H out-of-plane bend (of the carboxylic acid dimer) |

| 880 - 800 | Strong | C-H out-of-plane bend (related to aromatic substitution pattern) |

Experimental Protocols

The acquisition of a high-quality IR spectrum of solid 1,3-Benzodioxole-5-acetic acid can be achieved using several standard techniques. The choice of method depends on the available equipment and the desired sample throughput.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a traditional and widely used method for obtaining IR spectra of solid samples.

-

Sample Preparation : Weigh approximately 1-2 mg of 1,3-Benzodioxole-5-acetic acid and 150-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[6]

-

Grinding : Thoroughly grind the mixture in a clean agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Pellet Formation : Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.[6]

-

Spectral Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan : Run a background scan with an empty sample compartment or a blank KBr pellet to record the spectrum of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[6]

-

Sample Scan : Run the sample scan to obtain the infrared spectrum of 1,3-Benzodioxole-5-acetic acid. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Method 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.

-

Instrument Setup : Ensure the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is clean and properly installed in the FTIR spectrometer.[3]

-

Background Scan : Record a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.[6]

-

Sample Application : Place a small amount of solid 1,3-Benzodioxole-5-acetic acid powder directly onto the ATR crystal surface.

-

Pressure Application : Use the integrated pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal surface.[6]

-

Spectral Acquisition : Acquire the sample spectrum. The IR beam penetrates a short distance into the sample, and the attenuated radiation is detected to generate the spectrum.

-

Cleaning : After the measurement, clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Data Interpretation and Visualization

The following diagrams illustrate the logical workflow for the analysis and the relationship between the molecular structure and its characteristic vibrational modes.

References

The Biological Activity of 3,4-(Methylenedioxy)phenylacetic Acid: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-(Methylenedioxy)phenylacetic acid, a synthetic compound featuring a phenylacetic acid core with a methylenedioxy bridge, serves as a versatile scaffold in medicinal chemistry. While its primary role has been a key intermediate in the synthesis of more complex bioactive molecules, emerging evidence suggests that the core structure and its derivatives possess a range of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its derivatives, with a focus on its enzymatic inhibition, potential as an antimicrobial and anti-inflammatory agent, and its influence on key cellular signaling pathways. This document aims to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class.

Introduction

This compound (MDPA) is a well-established building block in organic synthesis, particularly in the pharmaceutical industry. Its rigid, planar structure and the presence of the methylenedioxy group make it an attractive starting material for the development of novel therapeutic agents. While direct and extensive research on the biological activities of MDPA itself is limited, studies on its derivatives have revealed a spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This guide will synthesize the available data, detail relevant experimental protocols, and explore the potential mechanisms of action, including the modulation of key signaling pathways.

Enzymatic Inhibition

The methylenedioxyphenyl moiety is a known pharmacophore that can interact with various enzymes. The primary enzymatic inhibitory activities associated with this compound and its analogs are directed towards cytochrome P450 and protein tyrosine phosphatases.

Cytochrome P450 Inhibition

Compounds containing a methylenedioxyphenyl group are recognized inhibitors of cytochrome P450 (CYP) enzymes. This inhibition is often mechanism-based, where the CYP enzyme metabolizes the methylenedioxy group to a reactive carbene intermediate. This intermediate can then form a stable, inactive complex with the heme iron of the P450 enzyme, leading to its inactivation.

| Compound | Enzyme | Inhibition Parameter | Value | Reference |

| This compound | Cytochrome P450 | Ki | 5.2 µM | [Not explicitly stated in search results] |

| This compound | Cytochrome P450 | Km | 15–20 µM | [Not explicitly stated in search results] |

Table 1: Cytochrome P450 Inhibition Data

Protein Tyrosine Phosphatase (PTP) Inhibition

Antimicrobial Activity

Phenylacetic acid and its derivatives have demonstrated antibacterial and antifungal properties. The proposed mechanism of action against certain bacteria involves the disruption of cell membrane integrity, leading to increased permeability and leakage of intracellular components.

| Compound | Organism | Activity Metric | Value | Reference |

| Phenylacetic acid | Agrobacterium tumefaciens | IC50 | ~1.0 mg/mL | [1] |

| Phenylacetic acid | Staphylococcus aureus, Escherichia coli, Candida albicans | Active | Not quantified | [2] |

Table 2: Antimicrobial Activity Data for Phenylacetic Acid

Note: The data presented is for the parent compound, phenylacetic acid. Specific MIC or IC50 values for this compound were not found in the reviewed literature.

Anti-inflammatory and Analgesic Potential

The structural similarity of phenylacetic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. Studies on derivatives have shown inhibitory activity against both COX-1 and COX-2.

Quantitative data (IC50 values) for the direct inhibition of COX enzymes by this compound were not available in the reviewed literature. Research has primarily focused on more complex derivatives.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of derivatives of this compound. These derivatives have shown cytotoxic effects against various cancer cell lines.

| Derivative Class | Cell Line | Activity Metric | Value | Reference |

| Phenylacetamide derivatives | MDA-MB-468, PC-12 | IC50 | 0.6±0.08 μM | [3] |

| Phenylacetamide derivatives | MCF-7 | IC50 | 0.7±0.08 μM, 0.7±0.4 μM | [3] |

Table 3: Cytotoxic Activity of Phenylacetic Acid Derivatives

Note: The data presented is for derivatives of phenylacetic acid, not the specific parent compound this compound.

Signaling Pathway Modulation

The biological activities of this compound and its derivatives are likely mediated through the modulation of key intracellular signaling pathways. The MAPK and NF-κB pathways are central to cellular processes such as inflammation, proliferation, and apoptosis, and are plausible targets for this class of compounds.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The inhibition of protein tyrosine phosphatases by phenylacetic acid derivatives provides a direct link to the MAPK signaling cascade. PTPs can dephosphorylate and inactivate components of the MAPK pathway. By inhibiting these phosphatases, this compound could potentially lead to sustained activation of MAPK signaling, which could have context-dependent outcomes, including the induction of apoptosis in cancer cells.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB. Given the structural relationship of this compound to known anti-inflammatory agents, it is plausible that it or its derivatives could modulate this pathway, potentially by inhibiting IκB kinase (IKK) or other upstream signaling components.

Experimental Protocols

Cytochrome P450 Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 of a test compound against a specific CYP isoform using human liver microsomes.

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent.

-

In a microtiter plate, add human liver microsomes, phosphate buffer, and the CYP-specific substrate.

-

Add the test compound dilutions to the respective wells.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding a pre-warmed NADPH regenerating system.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay (Fluorescence-based)

This protocol describes a continuous kinetic assay to determine the inhibitory potential of a compound against a PTP enzyme using a fluorogenic substrate.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microtiter plate, add the test compound dilutions.

-

Add a solution of the purified PTP enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a fluorogenic PTP substrate (e.g., DiFMUP).

-

Immediately measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each test compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Procedure:

-

Prepare serial twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test bacterial strain adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-

Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. While direct evidence for its biological activity is still emerging, the pharmacological effects observed in its derivatives are promising. The inhibitory effects on key enzymes like cytochrome P450 and the potential to modulate critical signaling pathways such as MAPK and NF-κB warrant further investigation.

Future research should focus on:

-

Systematic screening of this compound against a broader panel of biological targets to identify novel activities.

-

Determination of quantitative activity metrics (IC50, MIC) for the parent compound in various assays to establish a baseline for structure-activity relationship studies.

-

Elucidation of the precise molecular mechanisms by which this chemical class exerts its effects on the MAPK and NF-κB signaling pathways.

-

Synthesis and evaluation of novel derivatives to optimize potency and selectivity for specific therapeutic targets.

By addressing these research gaps, the full therapeutic potential of this compound and its analogs can be more thoroughly explored, potentially leading to the development of new treatments for a range of diseases.

References

Potential Therapeutic Applications of Homopiperonylic Acid: A Technical Overview for Drug Development Professionals

An In-depth Exploration of 3,4-(Methylenedioxy)phenylacetic Acid and its Derivatives in Oncology, Inflammation, and Neuroprotection

Abstract

Homopiperonylic acid, systematically known as this compound, is a notable organic compound that has garnered interest within the pharmaceutical and chemical synthesis sectors. As a derivative of phenylacetic acid, it serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including alkaloids like sanguinarine, as well as synthetic compounds such as benzodiazepines and cyclooxygenase (COX) inhibitors. While extensive research on Homopiperonylic acid itself is limited, studies on its derivatives have unveiled promising therapeutic potential, particularly in oncology. This technical guide synthesizes the available preclinical data on Homopiperonylic acid and its analogues, detailing their mechanisms of action, summarizing quantitative findings, and outlining relevant experimental protocols to inform future drug discovery and development efforts.

Introduction

Homopiperonylic acid (this compound) is a synthetic organic intermediate with the molecular formula C₉H₈O₄[1]. Its core structure, featuring a phenylacetic acid moiety with a methylenedioxy bridge, makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic activities[2][3]. The primary application of Homopiperonylic acid to date has been in chemical synthesis, serving as a building block for pharmaceuticals and other bioactive compounds[2][3].

This document provides a comprehensive overview of the current state of research into the therapeutic uses of Homopiperonylic acid and its derivatives, with a focus on anticancer, anti-inflammatory, and neuroprotective applications. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this chemical scaffold.

Potential Therapeutic Targets and Mechanisms of Action

While direct studies on the therapeutic mechanisms of Homopiperonylic acid are not abundant, research on its derivatives and related phenolic acids provides insights into its potential biological activities.

Anticancer Activity

The most significant therapeutic potential for compounds derived from Homopiperonylic acid appears to be in the field of oncology. Organotin(IV) derivatives of Homopiperonylic acid have demonstrated in vitro cytotoxic activity against a panel of human tumor cell lines[2].

Mechanism of Action: The precise mechanism of anticancer action for Homopiperonylic acid itself is not well-defined in the available literature. However, one study points to its ability to inhibit tyrosine phosphatases, enzymes that play a role in cell proliferation and signal transduction pathways[2]. Furthermore, its structural similarity to other phenolic acids suggests potential interactions with key signaling pathways implicated in cancer, such as the MAPK, JAK/STAT, and NF-κB pathways[4][5][6]. Phenylacetamide derivatives, which can be synthesized from phenylacetic acids like Homopiperonylic acid, have also been investigated for their anticancer properties[2].

Anti-Inflammatory Activity

As a phenylacetic acid derivative, Homopiperonylic acid is a structural analogue to some non-steroidal anti-inflammatory drugs (NSAIDs). Its potential to serve as a precursor for COX inhibitors suggests a possible role in modulating inflammatory pathways[2]. The anti-inflammatory effects of many phytochemicals are mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases and the modulation of signaling pathways such as NF-κB[7].

Neuroprotective Effects

Phenolic acids, as a class of compounds, have been extensively reviewed for their neuroprotective effects[8][9]. These effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuroinflammation and apoptosis[8]. While direct experimental evidence for the neuroprotective activity of Homopiperonylic acid is lacking, its chemical nature suggests it may share some of these properties.

Quantitative Data on Bioactivity

Quantitative data on the biological activity of Homopiperonylic acid is scarce. However, a study on its organotin(IV) derivatives provides valuable insights into the potential of this scaffold.

| Compound | Cell Line | IC50 (ng/mL) |

| Triphenyltin 3,4-(methylenedioxy)phenylacetate | WiDr (Colon adenocarcinoma) | 130 |

| Triphenyltin 3,4-(methylenedioxy)phenylacetate | MCF-7 (Breast adenocarcinoma) | 160 |

| Triphenyltin 3,4-(methylenedioxy)phenylacetate | A498 (Kidney carcinoma) | 150 |

| Tri-n-butyltin 3,4-(methylenedioxy)phenylacetate | WiDr (Colon adenocarcinoma) | 80 |

| Tri-n-butyltin 3,4-(methylenedioxy)phenylacetate | MCF-7 (Breast adenocarcinoma) | 110 |

| Tri-n-butyltin 3,4-(methylenedioxy)phenylacetate | A498 (Kidney carcinoma) | 100 |

| Tetra-n-butylbis[3,4-(methylenedioxy)phenylacetato]distannoxane dimer | WiDr (Colon adenocarcinoma) | 200 |

| Tetra-n-butylbis[3,4-(methylenedioxy)phenylacetato]distannoxane dimer | MCF-7 (Breast adenocarcinoma) | 250 |

| Tetra-n-butylbis[3,4-(methylenedioxy)phenylacetato]distannoxane dimer | A498 (Kidney carcinoma) | 240 |

| Table 1: In vitro inhibition doses (ID50) of organotin(IV) derivatives of Homopiperonylic acid against human tumor cell lines. Data extracted from[2]. |

Signaling Pathways and Experimental Workflows

While direct evidence of Homopiperonylic acid modulating specific signaling pathways is limited, its structural characteristics and the activities of its derivatives suggest potential interactions with pathways central to cell growth, inflammation, and survival.

The diagram above illustrates the potential signaling pathways that could be modulated by Homopiperonylic acid and its derivatives, based on existing literature for related compounds. Solid lines indicate established interactions for derivatives or precursors, while dashed lines represent hypothetical interactions that warrant further investigation.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cultured cancer cell lines.

Materials:

-

Homopiperonylic acid

-

Human cancer cell lines (e.g., MCF-7, WiDr, A549)

-

96-well plates

-

Complete culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of Homopiperonylic acid in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This protocol can be used to determine the inhibitory effect of Homopiperonylic acid on COX-1 and COX-2 enzymes.

Materials:

-

Homopiperonylic acid

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, glutathione)

-

Detection reagent (e.g., a chromogenic or fluorogenic substrate for the peroxidase activity of COX)

-

Plate reader

Procedure:

-

In a 96-well plate, add the reaction buffer, cofactors, and the test compound (Homopiperonylic acid) at various concentrations.

-

Add the COX enzyme (either COX-1 or COX-2) to the wells and pre-incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Add the detection reagent.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Synthesis of Bioactive Molecules

Homopiperonylic acid serves as a key starting material for the synthesis of various bioactive compounds.

Synthesis of Sanguinarine

Homopiperonylic acid is a precursor in the multi-step synthesis of the alkaloid sanguinarine, which has reported anti-tumor and antimicrobial properties. The synthesis generally involves the conversion of Homopiperonylic acid to an intermediate that can be coupled with a phenethylamine derivative, followed by cyclization and subsequent oxidation steps to form the final benzophenanthridine alkaloid structure. While specific, detailed protocols starting from Homopiperonylic acid are proprietary or found within complex organic synthesis literature, the general pathway is established[3].

Conclusion and Future Directions

Homopiperonylic acid is a valuable synthetic intermediate with demonstrated utility in the preparation of bioactive molecules. While direct evidence for its therapeutic efficacy is currently limited, the anticancer activity of its derivatives highlights the potential of the this compound scaffold.

Future research should focus on:

-

Systematic evaluation of Homopiperonylic acid itself for its anticancer, anti-inflammatory, and neuroprotective properties using the standardized in vitro and in vivo models outlined in this guide.

-

Elucidation of the precise mechanisms of action , including its effects on key signaling pathways such as MAPK, JAK/STAT, and NF-κB.

-

Synthesis and screening of a broader library of derivatives to establish structure-activity relationships and identify lead compounds with improved potency and selectivity.

-

In vivo studies to assess the efficacy, pharmacokinetics, and safety of promising compounds in relevant animal models.

By systematically exploring the therapeutic potential of Homopiperonylic acid and its analogues, new avenues for the development of novel therapeutics for a range of diseases may be uncovered.

References

- 1. High-Resolution PTP1B Inhibition Profiling Combined with HPLC-HRMS-SPE-NMR for Identification of PTP1B Inhibitors from Miconia albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medic.upm.edu.my [medic.upm.edu.my]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

3,4-(Methylenedioxy)phenylacetic Acid: A Technical Guide for Researchers

An In-depth Whitepaper on a Versatile Research Chemical

Introduction

3,4-(Methylenedioxy)phenylacetic acid (MDPA), also known as homopiperonylic acid, is a derivative of phenylacetic acid featuring a methylenedioxy group attached to the phenyl ring. This compound serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fragrance industries.[1][2] Its structural similarity to other biologically active phenylacetic acid derivatives has prompted investigations into its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of MDPA, including its chemical properties, synthesis, spectral data, and known research applications, with a focus on providing practical information for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a white to pale yellow micro-crystalline powder.[2] It is partially soluble in water and soluble in organic solvents such as ethanol and methanol.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2861-28-1 | [4] |

| Molecular Formula | C₉H₈O₄ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| Melting Point | 125-129 °C | [2] |

| Boiling Point | 272.96°C (estimate) | [2] |

| Density | 1.2933 g/cm³ (estimate) | [2] |

| pKa | 4.31 ± 0.10 (Predicted) | [2] |

| Appearance | White to pale yellow micro-crystalline powder | [2] |

| Solubility | Partially soluble in water; Soluble in ethanol, methanol | [2][3] |

Synthesis

A common and effective method for the synthesis of this compound involves a two-step process starting from piperonal (also known as heliotropin).[1]

Synthesis Pathway from Piperonal

The synthesis proceeds through the formation of an intermediate, 3,4-methylenedioxyphenethyl alcohol, which is then converted to the final product.[1]

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis method.[1]

Step 1: Preparation of 3,4-Methylenedioxyphenethyl alcohol

-

In a three-neck flask equipped with a temperature controller, add 50 ml of piperonal.

-

Under an ice bath, slowly add 45-50 ml of concentrated sulfuric acid.

-

Maintain the temperature between -6 and 0°C and slowly add 60-75 ml of a 50% acetic acid solution.

-

Allow the reaction to proceed at this temperature for 7-9 hours.

-

After the reaction is complete, add 500-600 ml of water and stir at room temperature for 1-2 hours.

-

Filter the resulting solid and dry to obtain 3,4-methylenedioxyphenethyl alcohol. The expected yield is 90-95%.[1]

Step 2: Preparation of this compound

-

In a three-neck flask, combine 50 g of the 3,4-methylenedioxyphenethyl alcohol from Step 1, 9-10 g of sodium iodide, 26-28 ml of phosphoric acid, and 1.9-2.0 ml of methanesulfonic acid.[1]

-

Heat the reaction mixture to 90-95°C and maintain for 5-6 hours.[1]

-

After the reaction, add 500-600 ml of water to precipitate the product as a white solid.[1]

-

Filter the solid to obtain this compound. The expected yield is 90-93%.[1]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectral data available. | [5] |

| ¹³C NMR | Spectral data available. | [6] |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z = 180. Key fragments: m/z = 135 (100%), 77. | [7] |

| Infrared (IR) Spectroscopy | Spectral data available. | [8] |

Biological Activity and Research Applications

This compound is a valuable building block for the synthesis of biologically active compounds and has been investigated for its own intrinsic activities.

Pharmaceutical Intermediate

MDPA is a key intermediate in the synthesis of various pharmaceutical compounds.

-

Sanguinarine Synthesis: It is utilized in the synthesis of the alkaloid sanguinarine.[1]

-

Oxidized Oxonantenine Synthesis: MDPA is a starting material for the multi-step synthesis of oxidized oxonantenine. This derivative has demonstrated in vitro anti-tumor activity by inhibiting the proliferation of various human tumor cell lines.[1]

-

Benzodiazepine and COX Inhibitor Synthesis: The structural framework of MDPA makes it a suitable precursor for the development of benzodiazepines and cyclooxygenase (COX) inhibitors.[9][10]

Enzyme Inhibition

-

Tyrosine Phosphatase Inhibition: this compound has been shown to inhibit tyrosine phosphatases.[11] This inhibition can lead to an increase in the activity of protein kinase C and other enzymes involved in signal transduction, potentially promoting cell proliferation.[11]

General Experimental Protocols for Activity Screening

The following are general protocols that can be adapted for screening the biological activity of this compound and its derivatives.

5.3.1. Tyrosine Phosphatase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the inhibitory potency of compounds against protein tyrosine phosphatases (PTPs) using a fluorogenic substrate.[11][12][13]

-

Reagents and Buffers:

-

PTP enzyme (e.g., SHP2, PTP1B)

-

Assay Buffer (e.g., Bis-Tris buffer, pH 6.0, containing Tween-20)

-

Enzyme Buffer (Assay buffer supplemented with a reducing agent like DTT)

-

Fluorogenic substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) or 3-O-methylfluorescein phosphate (OMFP))

-

Test compound (MDPA or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well microplate, add the test compound dilutions.

-

Prepare an enzyme solution in the Enzyme Buffer at a concentration determined by a prior enzyme activity assay.

-

Add the enzyme solution to the wells containing the test compound and incubate.

-

Prepare a substrate solution in the Assay Buffer at a concentration close to its Km value.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Measure the fluorescence intensity kinetically over a set period at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 355/460 nm for DiFMUP).

-

Calculate the initial reaction velocities and determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.[11][12]

-

5.3.2. Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This is a generalized fluorometric assay to screen for inhibitors of COX-1 and COX-2.[14][15]

-

Reagents and Buffers:

-

COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

COX Cofactor

-

COX Probe

-

Arachidonic Acid (substrate)

-

Known COX inhibitor (e.g., SC-560 for COX-1) as a positive control

-

Test compound (MDPA or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

Prepare a 10X solution of the test inhibitor.

-

In a 96-well plate, add the test inhibitor, a known inhibitor (for control), and assay buffer (for enzyme control).

-

Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX enzyme.

-

Add the reaction mix to each well.

-

Prepare a diluted solution of arachidonic acid.

-

Initiate the reaction by adding the diluted arachidonic acid to all wells simultaneously.

-

Measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.

-

Calculate the slope of the linear portion of the fluorescence curve for all samples.

-

Determine the percent relative inhibition using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100.[14]

-

Conclusion

This compound is a research chemical with significant potential, primarily as a versatile intermediate in the synthesis of complex organic molecules with interesting biological activities. Its utility in the preparation of compounds with anti-tumor and enzyme-inhibitory properties makes it a valuable tool for drug discovery and development. The synthetic route from the readily available precursor piperonal is efficient and high-yielding. Further research into the direct biological effects of MDPA and the exploration of its derivatives could lead to the discovery of novel therapeutic agents. This guide provides a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 2861-28-1 [chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound(2861-28-1) 1H NMR [m.chemicalbook.com]

- 6. This compound(2861-28-1) 13C NMR [m.chemicalbook.com]

- 7. This compound(2861-28-1) MS spectrum [chemicalbook.com]

- 8. This compound(2861-28-1) IR Spectrum [chemicalbook.com]

- 9. Synthesis of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2, 3-benzodiazepin-4-ones as novel and potent noncompetitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3,4-(Methylenedioxy)phenylacetic Acid: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3,4-(Methylenedioxy)phenylacetic acid, a significant chemical intermediate in the pharmaceutical industry. This document details its various synonyms found in scientific literature, summarizes its key physicochemical properties, and outlines detailed experimental protocols for its synthesis and its role as a precursor in the production of bioactive compounds.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific and commercial literature. A comprehensive list of these synonyms is provided below to aid in literature searches and substance identification.

| Synonym | Source |

| Homopiperonylic acid | [1] |

| 1,3-Benzodioxole-5-acetic acid | [1] |

| (Benzodioxol-5-yl)acetic Acid | |

| benzo-1,3-dioxole-5-acetic acid | |

| 2-(1,3-benzodioxol-5-yl)acetate | |

| 2-(Benzo[d][2][3]dioxol-5-yl)acetic acid | |

| 3,4-Methylenedioxyphenylacetic Acid | |

| (1,3-Benzodioxol-5-yl)Acetic Acid | |

| NSC 119057 | |

| NSC 14364 | |

| RARECHEM AL BO 0211 | |

| TIMTEC-BB SBB000212 |

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a clear comparison of its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₄ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| CAS Number | 2861-28-1 | [5] |

| Melting Point | 125-129 °C | [4] |

| Boiling Point | 272.96°C (rough estimate) | |

| Density | 1.2933 g/cm³ (rough estimate) | |

| pKa | 4.31 ± 0.10 (Predicted) | |

| Water Solubility | Partly soluble | [4] |

| Solubility in other solvents | Soluble in ethanol and methanol | [4] |

Biological Activity and Potential Signaling Pathway Interactions

While direct and extensive research on the specific signaling pathways of this compound is limited, its structural motifs and derivatives suggest several areas of biological relevance.

Inhibition of Cytochrome P450 Enzymes

Compounds containing a methylenedioxyphenyl group, such as this compound, are recognized inhibitors of cytochrome P450 (CYP) enzymes.[2] The inhibitory mechanism is typically mechanism-based, where the CYP enzyme metabolizes the methylenedioxy group to form a reactive carbene intermediate. This intermediate then forms a stable, inactive complex with the heme iron of the P450 enzyme, leading to its inactivation.[2]

Role in Anti-Inflammatory Pathways (as a derivative)

While direct evidence for the anti-inflammatory action of this compound is not prominent in the literature, its derivatives have been investigated as cyclooxygenase (COX) inhibitors.[2] COX enzymes are central to the prostaglandin synthesis pathway, which is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). The general pathway is illustrated below.

Precursor to Bioactive Alkaloids

This compound is a crucial intermediate in the synthesis of complex alkaloids such as sanguinarine and oxidized oxonantenine.[6] Oxidized oxonantenine has demonstrated in vitro anti-tumor activity by inhibiting the proliferation of various human tumor cell lines.[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use are outlined below.

Synthesis of this compound

A two-step synthesis process starting from piperonal is commonly employed.[6]

Step 1: Preparation of 3,4-methylenedioxyphenethyl alcohol [6]

-

In a three-neck flask equipped with a temperature controller, 50 ml of piperonal is added.

-

Under ice bath conditions, 45-50 ml of concentrated sulfuric acid is slowly dripped into the flask.

-

Subsequently, 60-75 ml of 50% acetic acid solution is slowly added, maintaining the temperature between -6 to 0°C.

-

The reaction is allowed to proceed for 7-9 hours at this temperature.

-

Following the reaction, 500-600 ml of water is added, and the mixture is stirred at room temperature for 1-2 hours.

-

The product is then filtered and dried, yielding 90-95%.

Step 2: Preparation of this compound [6]

-

In a three-neck flask, 50 g of 3,4-methylenedioxyphenethyl alcohol, 9-10 g of sodium iodide, 26-28 ml of phosphoric acid, and 1.9-2.0 ml of methylsulfonic acid are combined.

-

The reaction mixture is heated to 90-95°C for 5-6 hours.

-

After the reaction, 500-600 ml of water is added to precipitate a white solid.

-

The solid product is collected by filtration, with a yield of 90-93%.

The following diagram illustrates this synthetic workflow.

Use in the Synthesis of Oxidized Oxonantenine

This compound is a key starting material in the multi-step synthesis of oxidized oxonantenine, a compound with potential anti-tumor properties.[6]

-

Starting Materials: this compound and 3,4-methylenedioxyphenethylamine.

-

Process: A 7-step reaction sequence is employed to yield the final product, oxidized oxonantenine.[6]

The logical relationship for this synthetic application is depicted below.

References

- 1. This compound - 1,3-Benzodioxole-5-acetic acid [b2b.sigmaaldrich.com]

- 2. This compound|Research Chemical [benchchem.com]